4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes an ethoxy group, a methylated oxadiazole ring, and a benzenesulfonamide moiety. This compound is part of the broader class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
Similarly, 1,2,4-oxadiazoles have been studied for their anti-infective properties, suggesting they may target various pathogens .
Mode of Action
Benzenesulfonamides generally work by binding to the active site of carbonic anhydrase, inhibiting its activity . 1,2,4-oxadiazoles may interact with biological targets in a variety of ways depending on their specific structure .
Biochemical Pathways
Inhibition of carbonic anhydrase by benzenesulfonamides can affect many physiological processes, including respiration and the transport of carbon dioxide/bicarbonate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common approach is the cyclization of a hydrazide derivative with a carboxylic acid or its derivatives under acidic or basic conditions to form the oxadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester or other oxidized derivatives.
Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the sulfonamide moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ethyl esters, aldehydes, and carboxylic acids.
Reduction: Amines and amides.
Substitution: Derivatives with different functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory or antimicrobial agent.
Biology: It has been used in biochemical research to study enzyme inhibition and protein interactions.
Industry: The compound's unique properties make it useful in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
4-Methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxy-N-((2-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: Similar structure with a different position of the methyl group on the oxadiazole ring.
Uniqueness: 4-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs. Its ethoxy group enhances its solubility and reactivity, while the methylated oxadiazole ring contributes to its stability and binding affinity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-18-10-4-6-11(7-5-10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBSGVRFOFPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.